molecular formula C8H11NO B147265 4-Methoxy-N-methylaniline CAS No. 5961-59-1

4-Methoxy-N-methylaniline

Cat. No. B147265
Key on ui cas rn: 5961-59-1
M. Wt: 137.18 g/mol
InChI Key: JFXDIXYFXDOZIT-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

Compounds of this invention with Formula I-VIb, wherein R2 is an alkyl group, could be prepared as illustrated by the exemplary reaction in Scheme 9. Reaction of a substituted 2-amino-benzoic acid, such as 2-amino-5-nitro-benzoic acid, with acetic anhydride, produces the corresponding substituted 2-methyl-4H-benzo[d][1,3]oxazine-4-one, such as 2-methyl-6-nitro-4H-benzo[d][1,3]oxazine-4-one, which is converted to the corresponding quinazoline-4(3H)-one, such as 2-methyl-6-nitro-quinazoline-4(3H)-one, by treatment with ammonia in dioxane. The compound is then converted to the corresponding 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline by reaction with phosphorylchloride. Reaction of the 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline with a substituted arylamine or heteroarylamine, such as N-methyl-4-methoxy-aniline, produces the corresponding 4-(arylamino or heteroarylamino)-quinazoline, such as substituted 2-methyl-6-nitro-4-anilino-quinazoline. Other substituted 2-amino-benzoic acid that can be used for the reaction include 2-amino-4-nitro-benzoic acid, 2-amino-5-chloro-benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
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Reaction Step Two
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reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[C:2]1OC(=O)[C:5]2[CH:11]=[C:10]([N+]([O-])=O)[CH:9]=[CH:8][C:6]=2[N:7]=1.N1C2C(=CC=CC=2)[C:19](=[O:26])NC=1.CC1NC(=O)C2C(=CC=C([N+]([O-])=O)C=2)N=1.N.ClC1C2C(=CC=CC=2)N=CN=1.[Cl:54][C:55]1[C:64]2[C:59](=[CH:60][CH:61]=[C:62]([N+:65]([O-:67])=[O:66])[CH:63]=2)[N:58]=[C:57]([CH3:68])[N:56]=1.P(Cl)(Cl)(Cl)=O>O1CCOCC1>[Cl:54][C:55]1[C:64]2[C:59](=[CH:60][CH:61]=[C:62]([N+:65]([O-:67])=[O:66])[CH:63]=2)[N:58]=[C:57]([CH3:68])[N:56]=1.[CH3:2][NH:7][C:6]1[CH:5]=[CH:11][C:10]([O:26][CH3:19])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC(C2=CC=CC=C12)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C(N1)=O)[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
Name
Type
product
Smiles
CNC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07618975B2

Procedure details

Compounds of this invention with Formula I-VIb, wherein R2 is an alkyl group, could be prepared as illustrated by the exemplary reaction in Scheme 9. Reaction of a substituted 2-amino-benzoic acid, such as 2-amino-5-nitro-benzoic acid, with acetic anhydride, produces the corresponding substituted 2-methyl-4H-benzo[d][1,3]oxazine-4-one, such as 2-methyl-6-nitro-4H-benzo[d][1,3]oxazine-4-one, which is converted to the corresponding quinazoline-4(3H)-one, such as 2-methyl-6-nitro-quinazoline-4(3H)-one, by treatment with ammonia in dioxane. The compound is then converted to the corresponding 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline by reaction with phosphorylchloride. Reaction of the 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline with a substituted arylamine or heteroarylamine, such as N-methyl-4-methoxy-aniline, produces the corresponding 4-(arylamino or heteroarylamino)-quinazoline, such as substituted 2-methyl-6-nitro-4-anilino-quinazoline. Other substituted 2-amino-benzoic acid that can be used for the reaction include 2-amino-4-nitro-benzoic acid, 2-amino-5-chloro-benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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reactant
Reaction Step Five
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reactant
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Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[C:2]1OC(=O)[C:5]2[CH:11]=[C:10]([N+]([O-])=O)[CH:9]=[CH:8][C:6]=2[N:7]=1.N1C2C(=CC=CC=2)[C:19](=[O:26])NC=1.CC1NC(=O)C2C(=CC=C([N+]([O-])=O)C=2)N=1.N.ClC1C2C(=CC=CC=2)N=CN=1.[Cl:54][C:55]1[C:64]2[C:59](=[CH:60][CH:61]=[C:62]([N+:65]([O-:67])=[O:66])[CH:63]=2)[N:58]=[C:57]([CH3:68])[N:56]=1.P(Cl)(Cl)(Cl)=O>O1CCOCC1>[Cl:54][C:55]1[C:64]2[C:59](=[CH:60][CH:61]=[C:62]([N+:65]([O-:67])=[O:66])[CH:63]=2)[N:58]=[C:57]([CH3:68])[N:56]=1.[CH3:2][NH:7][C:6]1[CH:5]=[CH:11][C:10]([O:26][CH3:19])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC(C2=CC=CC=C12)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C(N1)=O)[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
Name
Type
product
Smiles
CNC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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